5,5'-Dicarbonitrilo-2,2'-bipiridina

Descripción general

Descripción

2,2'-Bipyridine-5,5'-dicarbonitrile, also known as 2,2'-Bipyridine-5,5'-dicarbonitrile, is a useful research compound. Its molecular formula is C12H6N4 and its molecular weight is 206.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,2'-Bipyridine-5,5'-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Bipyridine-5,5'-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Precursores de Polioxometalatos

Los derivados de “5,5'-Dicarbonitrilo-2,2'-bipiridina” se han utilizado en la síntesis de precursores de polioxometalatos (POM). Estos son cúmulos de óxidos de metales de transición y tienen aplicaciones que van desde la catálisis hasta la medicina. Una aplicación específica implica la funcionalización con triol de la 2,2'-bipiridina para la tris-alcoxilación de precursores de POM .

Preparación de Complejos de Ligandos Mixtos

Este compuesto sirve como material de partida para complejos de ligandos mixtos, que son esenciales para crear óxidos metálicos mixtos con diversas aplicaciones industriales, incluida la catálisis y la ciencia de los materiales .

Aplicaciones Farmacológicas

Los derivados de bipiridina también son importantes en farmacología. Se pueden utilizar para sintetizar arilpiridinas, que tienen usos farmacológicos potenciales debido a sus propiedades estructurales .

Cromatografía y Espectrometría de Masas

En química analítica, particularmente la cromatografía y la espectrometría de masas, “this compound” puede ser parte del aparato de medición o del proceso de manipulación de la muestra debido a sus propiedades químicas .

Síntesis Orgánica

Este compuesto se utiliza en procesos de síntesis orgánica para obtener varios compuestos orgánicos. Puede participar en reacciones que producen productos que son útiles en diferentes industrias químicas .

Investigación Química y Estudios Moleculares

Como entidad molecular con una fórmula y masa específicas, “this compound” se estudia por su comportamiento químico e interacciones con otros compuestos. Esta investigación puede conducir a nuevos descubrimientos en química .

Actividad Biológica

2,2'-Bipyridine-5,5'-dicarbonitrile is an organic compound with significant biological activity, particularly in the context of metal coordination complexes. This compound is a derivative of bipyridine and has been investigated for its potential applications in medicinal chemistry and biochemistry. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

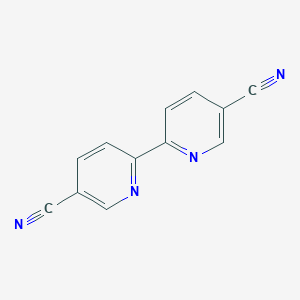

The chemical structure of 2,2'-Bipyridine-5,5'-dicarbonitrile is characterized by two pyridine rings connected at the 2 and 2' positions with cyano groups (-C≡N) at the 5 and 5' positions. Its molecular formula is C12H8N4, and it exhibits unique coordination properties with various metal ions.

The biological activity of 2,2'-Bipyridine-5,5'-dicarbonitrile primarily stems from its ability to form stable coordination complexes with transition metals. These complexes can exhibit various pharmacological effects, including:

- Antioxidant Activity : The compound has shown potential as a radical scavenger, which can protect cells from oxidative stress.

- Cytotoxicity : Studies have indicated that metal complexes formed with this ligand demonstrate selective cytotoxicity towards cancer cells while sparing normal cells.

- DNA Binding : The compound can intercalate into DNA structures, influencing genetic processes and potentially leading to therapeutic effects against cancer.

Table 1: Summary of Biological Activities

Case Studies

- Antioxidant Properties : A study demonstrated that the ruthenium(II) complex of 2,2'-Bipyridine-5,5'-dicarbonitrile displayed superior radical scavenging capabilities compared to standard antioxidants like vitamin C. This property was assessed using various assays including DPPH and hydroxyl radical scavenging tests .

- Cytotoxicity Assessment : In vitro cytotoxicity tests were conducted on several human cancer cell lines (HCT-15, HeLa, SKOV3). The results indicated that the ruthenium complexes exhibited significant cytotoxic effects with IC50 values lower than those of conventional chemotherapeutics like cisplatin .

- DNA Interaction Studies : Using fluorescence spectroscopy and viscosity measurements, researchers found that the compound binds to calf thymus DNA via groove binding. This interaction was quantitatively analyzed to determine binding constants and modes .

Propiedades

IUPAC Name |

6-(5-cyanopyridin-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGASMNBMUOCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453445 | |

| Record name | 2,2'-BIPYRIDINE-5,5'-DICARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802-29-5 | |

| Record name | [2,2′-Bipyridine]-5,5′-dicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1802-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-BIPYRIDINE-5,5'-DICARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bipyridine-5,5'-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What synthetic approaches are highlighted for obtaining 6,6'-di(1H-indol-3-yl)-4,4'-diaryl-2,2'-bipyridine-5,5'-dicarbonitrile derivatives?

A1: The research papers describe a one-pot multicomponent reaction strategy for synthesizing the target compounds. This approach utilizes readily available starting materials: cinnamil, 3-cyanoacetyl indole, and ammonium acetate. The reaction proceeds under neat conditions, employing either conventional heating or microwave irradiation. [, ] This method offers advantages such as operational simplicity, reduced reaction times, and high product yields.

Q2: What are the potential benefits of utilizing a multicomponent reaction strategy for synthesizing these compounds?

A2: Multicomponent reactions (MCRs) offer several advantages over traditional linear synthesis, particularly in the context of drug discovery and development. First, MCRs allow for the rapid assembly of complex molecules from readily available starting materials, streamlining the synthesis process. [, ] This efficiency translates to reduced time and resource consumption. Secondly, MCRs often exhibit high atom economy, minimizing waste generation and promoting environmentally friendly synthetic practices. Finally, the inherent diversity of MCRs makes them ideal for generating libraries of structurally diverse compounds, which is invaluable for exploring structure-activity relationships and identifying potential drug candidates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.